molecular formula C13H7ClF2O2 B6400063 2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% CAS No. 1261991-05-2

2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95%

Cat. No. B6400063
CAS RN: 1261991-05-2
M. Wt: 268.64 g/mol
InChI Key: RLJGRMQPJMIPHT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,3-difluorophenyl)benzoic acid (2C4DFPBA) is a chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 188-190°C and a boiling point of 300°C. It is an organic compound with a molecular formula of C9H6ClF2O2. It is soluble in water and ethanol, and insoluble in ether and benzene. 2C4DFPBA is a widely used reagent in organic synthesis and analytical chemistry due to its stability and low toxicity.

Scientific Research Applications

2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as an analytical reagent in the determination of trace metals and organic compounds. It is also used as a catalyst in organic synthesis reactions, such as the synthesis of polymers, pharmaceuticals, and dyes. In addition, it is used as a fluorescent probe for the detection of biomolecules, such as proteins and enzymes.

Mechanism of Action

2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% is an organic compound that undergoes a series of reactions in order to achieve its desired effect. Upon contact with an aqueous solution, it undergoes hydrolysis, which produces 2-chlorobenzoic acid and 2,3-difluorophenol. The 2-chlorobenzoic acid then undergoes a nucleophilic substitution reaction with the 2,3-difluorophenol, producing 2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacterial and fungal species. It has also been shown to have anti-inflammatory and antioxidant effects, and to reduce the levels of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its relatively low toxicity, which makes it safe for use in a variety of laboratory settings. Additionally, its stability and solubility in water and ethanol make it easy to use and store. However, it is insoluble in ether and benzene, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% in scientific research. One potential application is in the development of new drugs and treatments for diseases, as its anti-inflammatory and antioxidant effects may be useful for the treatment of various conditions. Additionally, its ability to inhibit the growth of certain bacterial and fungal species may be useful for the development of new antibiotics. Additionally, its use as a fluorescent probe may be useful for the detection of biomolecules, such as proteins and enzymes, which may be useful in cancer research and drug discovery. Finally, its use as a catalyst in organic synthesis reactions may be useful for the development of new polymers, pharmaceuticals, and dyes.

Synthesis Methods

2-Chloro-4-(2,3-difluorophenyl)benzoic acid, 95% is typically synthesized by the reaction of 4-chlorobenzoic acid and 2,3-difluorophenol in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 80-90°C for 2-3 hours. The reaction mixture is then cooled and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

2-chloro-4-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-6-7(4-5-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJGRMQPJMIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689669
Record name 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-05-2
Record name 3-Chloro-2',3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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